molecular formula C12H18N2O3S2 B2545803 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1234982-29-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2545803
CAS RN: 1234982-29-6
M. Wt: 302.41
InChI Key: MFUFLIOKKXLNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains a thiophene ring, a piperidine ring, and a carboxamide group . Compounds with similar structures have been used in medicinal chemistry for their potential biological activities .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of the carboxamide group suggests that the compound may exhibit hydrogen bonding .


Chemical Reactions Analysis

As an organic compound, “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” could undergo various chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The thiophene ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water . The molecular weight of a similar compound, 1-(methylsulfonyl)piperidin-4-amine, is 178.25 .

Scientific Research Applications

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors for Cancer Treatment

This compound is a part of a class of tricyclic amine compounds that act as inhibitors of cyclin-dependent kinase 2 (CDK2), which are useful for treating cancer . The compound is a preferred derivative in this class, along with N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .

Synthesis of Biologically Active Piperidines

The compound is a piperidine derivative, and piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound can be a suitable substrate for the synthesis of biologically active piperidines .

Development of Fast and Cost-Effective Methods for Piperidine Synthesis

More than 7000 piperidine-related papers were published during the last five years , indicating the importance of developing fast and cost-effective methods for the synthesis of substituted piperidines. This compound, being a piperidine derivative, can contribute to the development of such methods .

Pharmaceutical Applications of Synthetic and Natural Piperidines

The compound, as a piperidine derivative, can contribute to the pharmaceutical applications of synthetic and natural piperidines . These applications cover the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Multicomponent Reactions in Organic Chemistry

The compound can be involved in multicomponent reactions, which are a type of chemical reaction where three or more substrates are combined to form a product . These reactions are important in organic chemistry for the synthesis of complex organic compounds, including biologically active piperidines .

Biological Activity and Pharmacological Activity Studies

The compound, as a piperidine derivative, can be used in studies related to biological activity and pharmacological activity . These studies can help in understanding the therapeutic potential of piperidine derivatives .

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-10(3-6-14)8-13-12(15)11-4-7-18-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFLIOKKXLNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.